molecular formula C14H12FNO B1581328 N-(4-Methoxybenzylidene)-4-fluoroaniline CAS No. 3381-48-4

N-(4-Methoxybenzylidene)-4-fluoroaniline

Cat. No. B1581328
CAS RN: 3381-48-4
M. Wt: 229.25 g/mol
InChI Key: ZICFPEHQRZAFBZ-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzylidene)-4-fluoroaniline” is a chemical compound with the molecular formula C14H13NO . It is also known by several synonyms such as n-4-methoxybenzylidene aniline, e-n-4-methoxybenzylidene aniline, n-p-anisal aniline, n-p-anisylideneaniline, 1-4-methoxyphenyl-n-phenylmethanimine, 4-methoxybenzyliden-anilin, 4-methoxybenzylideneaniline, 1e-1-4-methoxyphenyl-n-phenylmethanimine, p-methoxybenzylidene-phenyl-amine, n-4-methoxyphenyl methylidene aniline .

Scientific Research Applications

Synthesis and Characterization

  • N-(4-Methoxybenzylidene)-4-fluoroaniline has been synthesized through condensation reactions and single crystals of related compounds are grown using the slow evaporation solution growth technique. These compounds exhibit crystallization in different orthorhombic crystal systems with varied space groups. Spectral analyses such as Fourier transform infrared and Raman have been employed to study functional groups in these compounds (Subashini et al., 2021).

Biological Activities

  • Some derivatives of N-(4-Methoxybenzylidene)-4-fluoroaniline have been studied for their inhibitory effects on human carbonic anhydrase isozymes. These compounds, particularly N-3-Methylbenzylidene-4-fluoroaniline and N-2-Methoxybenzylidene-4-fluoroaniline, have shown moderate activity in this context (Çelik & Kuzu, 2019).

Optical and Mesomorphic Properties

  • Studies on related benzylideneaniline compounds have revealed interesting nonlinear optical properties, measured using techniques like the second harmonic generation study and the open aperture Z-scan technique. These properties are crucial for applications in materials science and photonics (Subashini et al., 2021).
  • The molecular structure of N-(4-Methoxybenzylidene)-4-fluoroaniline and its derivatives have been determined, with studies indicating the presence of strong intramolecular hydrogen bonds. Such structural details are vital for understanding the compound's reactivity and potential applications in various fields (Burgess et al., 1999).
  • The mesomorphic properties of Schiff base liquid crystals containing N-(4-Methoxybenzylidene)-4-fluoroaniline have been explored, revealing how molecular polarizability and intermolecular interactions impact the formation of smectic mesophases. This has implications for the design of new liquid crystalline materials (Ha & Lee, 2014).

Application in Molecular Synthesis

  • The 4-Methoxybenzyl group, a component of N-(4-Methoxybenzylidene)-4-fluoroaniline, has been successfully used in the synthesis of oligoribonucleotides. This illustrates the compound's utility in the synthesis of complex biological molecules (Takaku & Kamaike, 1982).

Phase Studies and Material Properties

  • Phase studies of compounds related to N-(4-Methoxybenzylidene)-4-fluoroaniline, such as 4-methoxybenzylidene-4′-n-butylaniline, have contributed to a better understanding of liquid-crystalline phases and their behaviors under various conditions, including magnetic fields. This is significant for applications in display technologies and other areas where liquid crystals are used (Pépy et al., 1989).

Spectroscopy and Thermochromism

  • Spectroscopic studies on compounds like N-(2-hydroxy-4-methoxybenzylidene)-4-nitroaniline, closely related to N-(4-Methoxybenzylidene)-4-fluoroaniline, have provided insights into thermochromism – a property that could be exploited in developing temperature-sensitive materials (Takase et al., 1993).

properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICFPEHQRZAFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351732
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzylidene)-4-fluoroaniline

CAS RN

3381-48-4
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Celik, M Kuzu - analytical chemistry, 2019 - acgpubs.org
In this study, some Schiff base derivatives (6a-f) were synthesized using a microwave method. The synthesized compounds were characterized by 1D, 2D NMR and mass spectral data. …
Number of citations: 4 www.acgpubs.org
S Sharma, M Kumar, OS Nayal… - Asian Journal of …, 2016 - Wiley Online Library
Six quinazoline ligands (ie, 3–8) were synthesized by starting from vasicine and vasicinone, and their applications towards ruthenium‐catalyzed transfer hydrogenation reactions were …
Number of citations: 4 onlinelibrary.wiley.com
AL Nguyen, HR Khatri, JR Woods… - The Journal of …, 2018 - ACS Publications
Although there are many synthetic methods to produce fluorinated and trifluoromethylated organic structures, the construction of difluoromethylated compounds remains a synthetic …
Number of citations: 22 pubs.acs.org
A Kumar, AG Samuelson - Journal of Organometallic Chemistry, 2010 - Elsevier
Aromatic aldehydes and aryl isocyanates do not react at room temperature. However, we have shown for the first time that in the presence of catalytic amounts of group(IV) n-butoxide, …
Number of citations: 11 www.sciencedirect.com

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